Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Description
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS: 1024038-72-9) is a bicyclic amine-carboxylate derivative with a molecular formula of C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . Its stereochemistry is defined as (1R,5S,6S), and it is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of allosteric inhibitors and bioactive molecules .
Properties
IUPAC Name |
methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-8-3-5(4)6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINRNZAMIJPDPU-FTEHNKOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]2[C@@H]1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212063-26-7 | |
| Record name | rac-methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, also known as methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, is a crucial component in several antiviral medications. It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus. Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19.
Mode of Action
The compound’s mode of action is primarily through its interaction with the viral protease, an enzyme that is essential for the life cycle of the hepatitis C virus and SARS-CoV-2. By inhibiting this enzyme, the compound prevents the virus from replicating, thereby reducing the viral load in the body.
Biochemical Pathways
The compound affects the biochemical pathways related to viral replication. By inhibiting the viral protease, it disrupts the life cycle of the virus, preventing it from producing new copies of itself. This results in a decrease in the viral load and helps the immune system to clear the infection.
Result of Action
The result of the compound’s action is a reduction in the viral load in the body. By inhibiting the viral protease, the compound prevents the virus from replicating. This helps to control the infection and allows the immune system to clear the virus from the body.
Biochemical Analysis
Biochemical Properties
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including proteases and esterases. The interaction with proteases, for instance, involves the binding of the compound to the active site of the enzyme, inhibiting its activity. This inhibition can be beneficial in therapeutic contexts where the downregulation of protease activity is desired, such as in the treatment of certain viral infections.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression profiles. These changes can result in varied cellular responses, including apoptosis, proliferation, or differentiation, depending on the cell type and context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can prevent substrate access and subsequent catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target enzymes or proteins, thereby modulating its biochemical and cellular effects.
Biological Activity
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its significant biological activities, particularly in the fields of antiviral and analgesic research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 177.63 g/mol |
| CAS Number | 1212063-26-7 |
| Structure | Chemical Structure |
Target Proteins
The compound primarily targets protease enzymes involved in viral replication, specifically:
- HCV Protease : Inhibits the hepatitis C virus (HCV) protease, crucial for viral maturation.
- SARS-CoV-2 Protease : Acts as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.
Mode of Action
This compound binds to the active sites of these proteases, effectively blocking their activity and disrupting the life cycle of the viruses. This inhibition results in:
- Reduced Viral Load : By preventing viral replication, it helps control the infection and limits the spread within the host.
Antiviral Activity
Research highlights that this compound is a key component in several antiviral medications, including:
- Boceprevir : A protease inhibitor used in treating hepatitis C.
- PF-07321332 : An oral antiviral candidate for COVID-19 treatment.
Studies have shown that methyl exo-3-azabicyclo[3.1.0]hexane derivatives exhibit potent antiviral effects against both HCV and SARS-CoV-2, demonstrating significant promise in clinical applications .
Analgesic Properties
In addition to its antiviral properties, this compound has been investigated for its potential as an analgesic. It has been designed as an achiral μ-opioid receptor ligand with high binding affinity, indicating its potential use in pain management therapies .
Case Studies and Research Findings
-
Study on Opioid Receptor Ligands :
- A study evaluated various 3-azabicyclo[3.1.0]hexane compounds as μ-opioid receptor ligands for treating pruritus in dogs.
- The findings indicated that modifications to the lead structure enhanced binding affinity and selectivity for μ receptors over δ and κ subtypes, suggesting a pathway for developing new analgesics .
-
Antiviral Efficacy Assessment :
- In vitro studies demonstrated that methyl exo-3-azabicyclo[3.1.0]hexane derivatives effectively reduced viral replication rates in cell cultures infected with HCV and SARS-CoV-2.
- The results indicated a dose-dependent response, further supporting its potential as a therapeutic agent against these viruses .
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Bioactive Compounds :
- Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). Its bicyclic structure allows for modifications that enhance pharmacological activity.
- Potential Analgesic and Anti-inflammatory Agents :
Case Study 1: CNS Activity
A study examined the effects of methyl exo-3-azabicyclo[3.1.0]hexane derivatives on neurotransmitter systems in animal models. The results indicated a modulation of dopamine and serotonin pathways, suggesting potential applications in treating mood disorders and anxiety .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of synthesized derivatives of this compound. The findings revealed that certain derivatives exhibited significant activity against Gram-positive bacteria, indicating a potential role in developing new antibiotics .
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes to achieve the desired bicyclic structure.
Synthesis Overview:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Amine + Acid Chloride | Reflux |
| 2 | Esterification | Alcohol + Acid | Room Temperature |
| 3 | Hydrochlorination | Hydrochloric Acid | Controlled Temperature |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s analogs differ in ester groups, substituents on the bicyclic core, and stereochemistry. Key examples include:
Physicochemical Properties
Preparation Methods
Rhodium-Catalyzed Cyclopropanation and Resolution
This method involves cyclopropanation of diazo compounds followed by enantiomeric resolution (WO2007075790A1).
- Cyclopropanation :
- A diazo compound (e.g., methyl 2-diazo-3-oxobutanoate) reacts with trimethylsilylacetylene under Rh₂(OAc)₄ catalysis.
- Conditions: Reflux in trimethylsilylacetylene, 18 hours.
- Yields the racemic bicyclic intermediate.
Hydrolysis and Esterification :
- The silyl-protected intermediate undergoes hydrolysis with aqueous KOH to form the carboxylic acid.
- Acidification and esterification with methanol/HCl yield the methyl ester.
-
- Racemic product is treated with (-)-dibenzoyl-L-tartaric acid in ethanol to isolate the desired enantiomer.
- Free base conversion to hydrochloride salt via HCl/Et₂O.
| Step | Reagents/Conditions | Yield (%) | Purity/ee (%) |
|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, reflux | 65–70 | Racemic |
| Resolution | (-)-Dibenzoyl-L-tartaric acid, ethanol | 40–45 | >99 ee |
Advantages : Scalable for industrial use; high enantiopurity.
Limitations : Multi-step process; moderate yields.
Copper-Catalyzed [3+2] Cycloaddition
This method achieves high exo-selectivity via desymmetrization of cyclopropenes (RSC Supporting Information).
- Substrate Preparation :
- Cycloprop-2-ene-1-carboxamides are synthesized from cyclopropene carboxylic acids via amidation.
-
- Iminoesters (e.g., methyl glyoxylate) react with cyclopropene carboxamides under Cu(CH₃CN)₄BF₄/(R)-DTBM-Segphos catalysis.
- Conditions: K₂CO₃, DCM, RT, 48 hours.
- Exo-selectivity: >99:1 d.r.
-
- The free base is treated with HCl gas in Et₂O to form the hydrochloride salt.
| Parameter | Value |
|---|---|
| Catalyst System | Cu(CH₃CN)₄BF₄ (10 mol%), (R)-DTBM-Segphos (11 mol%) |
| Yield | 72–99% |
| Diastereoselectivity | >99:1 exo/endo |
| Enantiomeric Excess | Up to >99% ee |
Advantages : Atom-economical; excellent stereocontrol.
Limitations : Requires specialized ligands; longer reaction time.
Photoredox-Catalyzed Annulation
While excluded sources mention photoredox methods, peer-reviewed alternatives include:
Modified Annulation Protocol :
- Cyclopropene derivatives react with aminocyclopropanes under Ir(ppy)₃ catalysis and blue LED light.
- Exo-selectivity is driven by steric and electronic effects.
| Parameter | Value |
|---|---|
| Light Source | Blue LEDs (450 nm) |
| Catalyst | Ir(ppy)₃ (2 mol%) |
| Yield | 50–75% |
| Exo/endo Ratio | 95:5 |
Advantages : Mild conditions; functional group tolerance.
Limitations : Limited scalability; requires photoredox setup.
Comparative Analysis of Methods
| Method | Exo-Selectivity | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Rhodium-Catalyzed | Moderate | 40–70 | High | Moderate |
| Copper-Catalyzed | >99% | 72–99 | Medium | High |
| Photoredox | 95% | 50–75 | Low | Low |
Q & A
What are the established synthetic routes for methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, and what key intermediates are involved?
Basic
The synthesis typically involves cyclopropanation strategies and functional group transformations. A common route starts with ω-vinyl-substituted carboxylates or carboxamides undergoing intramolecular Kulinkovich hydroxycyclopropanation using titanium tetraisopropoxide and isopropylmagnesium chloride to form the bicyclic core . Another approach employs Pd/C-catalyzed hydrogenation of intermediates like exo-6-(N,N-dibenzylamino)-3-tert-butoxycarbonyl derivatives, followed by deprotection and crystallization . Key intermediates include exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester and its dibenzylamino precursors .
How can researchers optimize the stereochemical outcome during the synthesis of this compound?
Advanced
Stereochemical control is achieved through chiral catalysts or enantioselective reaction conditions. For example, using chiral auxiliaries like tert-butoxycarbonyl (Boc) groups during cyclopropanation ensures retention of the exo configuration . Monitoring reaction kinetics and employing low-temperature crystallizations (e.g., 5°C) can enhance enantiomeric purity by minimizing racemization . Computational modeling of transition states may also guide reagent selection to favor desired stereoisomers .
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Basic
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclic structure and stereochemistry, with characteristic peaks for the methyl ester (δ ~3.7 ppm) and azabicyclo protons (δ ~1.5–3.0 ppm) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula (C₇H₁₂ClNO₂, MW 177.63) .
What strategies can resolve contradictions in reported reaction yields when using different catalytic systems?
Advanced
Discrepancies in yields often stem from variations in catalyst loading, solvent polarity, or reaction time. For instance, Pd/C hydrogenation efficiency depends on substrate solubility in methanol versus ethyl acetate . Systematic design of experiments (DoE) can isolate critical parameters. Comparative studies using alternative catalysts (e.g., Raney Ni or Rh/C) may identify optimal conditions .
How should one handle and store this compound to ensure stability during experimental procedures?
Basic
Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the methyl ester or HCl dissociation. Use desiccants to avoid moisture absorption, which can degrade the bicyclic structure . Handling in a fume hood with appropriate PPE (gloves, goggles) is mandatory due to potential HCl release .
What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
Advanced
Scaling up introduces mixing inefficiencies and heat transfer limitations, risking racemization. Continuous flow reactors improve heat dissipation and mixing homogeneity for cyclopropanation steps . Chiral stationary phase chromatography or fractional crystallization (e.g., using ethyl acetate/hexane) can purify enantiomers at larger scales .
What are the common impurities encountered during synthesis, and how can they be identified?
Basic
Common impurities include unreacted starting materials (e.g., dibenzylamine derivatives) or byproducts from incomplete hydrogenation. Thin-layer chromatography (TLC) with UV detection or HPLC using C18 columns (acetonitrile/water gradient) can separate impurities . Residual solvents (e.g., methanol) are quantified via gas chromatography (GC) .
How do different cyclopropanation methods (e.g., Kulinkovich vs. Ti-based) impact the formation of the bicyclic core?
Advanced
The Kulinkovich reaction (using Grignard reagents) favors cis-fused bicyclic systems but requires strict anhydrous conditions . Titanium-mediated cyclopropanation offers better stereocontrol for exo products but may generate Ti-oxo byproducts requiring additional purification . Kinetic studies comparing activation energies for each method can guide protocol selection .
What are the safety considerations when working with reagents involved in the synthesis of this compound?
Basic
LiAlH₄ and Pd/C pose fire hazards; use in inert atmospheres and quench residues with ethanol/water . HCl gas released during acidification requires scrubbing. Ensure proper ventilation and emergency neutralization protocols (e.g., NaOH solution) .
How can computational chemistry aid in predicting the reactivity and stability of intermediates in the synthesis pathway?
Advanced
Density functional theory (DFT) calculations model transition states to predict regioselectivity in cyclopropanation . Molecular dynamics simulations assess solvent effects on intermediate stability (e.g., methanol vs. THF) . Machine learning algorithms trained on reaction databases can propose optimal conditions for novel derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
